二-fmoc-n-α-氨基甲基-l-丙氨酸

描述

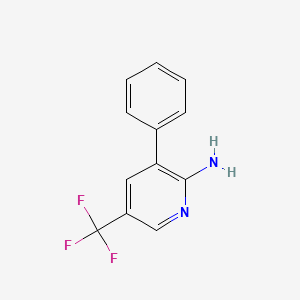

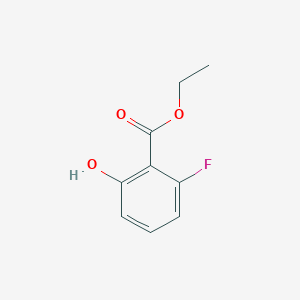

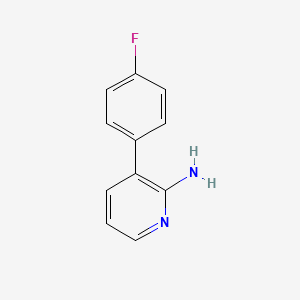

Di-fmoc-n-alpha-aminomethyl-l-alanine, also referred to as Fmoc-NAMA, is a modified L-amino acid. It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .

科学研究应用

Hydrogel Formation

- Scientific Field: Material Science, Biotechnology

- Application Summary: Fmoc-functionalized amino acids, including Di-fmoc-n-alpha-aminomethyl-l-alanine, have been used to construct hydrogels . These hydrogels find a wide range of applications .

- Methods of Application: The self-assembly of Fmoc-functionalized amino acids facilitates the formation of hydrogels. This is driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes: The hydrogels formed exhibit pH-controlled ambidextrous gelation, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and can act as a drug carrier .

Proteomics and Solid Phase Peptide Synthesis

- Scientific Field: Proteomics, Biochemistry

- Application Summary: Di-fmoc-n-alpha-aminomethyl-l-alanine is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

- Methods of Application: The specific methods of application in proteomics studies and solid phase peptide synthesis techniques would depend on the specific experiment or study being conducted .

- Results or Outcomes: The outcomes would also depend on the specific experiment or study being conducted .

Bio-organic Scaffolds

- Scientific Field: Biochemistry, Material Science

- Application Summary: Self-assembly of Fmoc protected single amino acids, including Di-fmoc-n-alpha-aminomethyl-l-alanine, can facilitate the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

- Methods of Application: The self-assembly of Fmoc protected single amino acids is driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes: The self-assembled structures can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .

Design of Micro/Nanostructures

- Scientific Field: Nanotechnology, Material Science

- Application Summary: Fmoc protected aliphatic single amino acids, including Di-fmoc-n-alpha-aminomethyl-l-alanine, can be used as novel scaffolds for the design of distinct micro/nanostructures .

- Methods of Application: The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be controlled through solvent variation .

- Results or Outcomes: The ability to control the morphologies of these structures can be highly beneficial in manifold contexts .

pH-Controlled Ambidextrous Gelation

- Scientific Field: Material Science, Biotechnology

- Application Summary: An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .

- Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes: The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Solid-Phase Peptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

- Methods of Application: The specific methods of application in proteomics studies and solid phase peptide synthesis techniques would depend on the specific experiment or study being conducted .

- Results or Outcomes: The outcomes would also depend on the specific experiment or study being conducted .

安全和危害

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUUGMJLQZNAN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-fmoc-n-alpha-aminomethyl-l-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

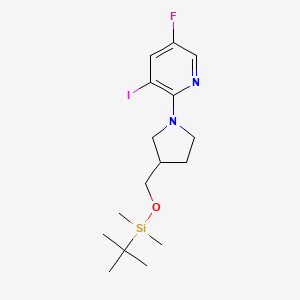

![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)

![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)

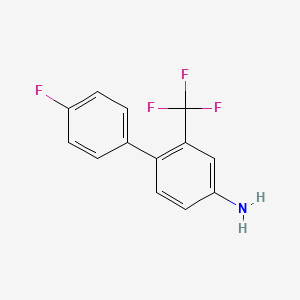

![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)

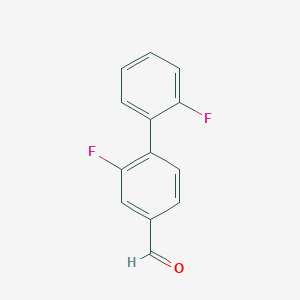

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)